molecular formula C14H13NO4S B3017453 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid CAS No. 926267-61-0

4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid

Cat. No. B3017453
CAS RN: 926267-61-0
M. Wt: 291.32
InChI Key: WYTGFCVQKKIPEP-UHFFFAOYSA-N
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Description

4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is a compound that can be associated with various chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, substituted benzamides and sulfonamides have been synthesized and evaluated for their antiarrhythmic activities . Additionally, sulfonamide derivatives have been created and analyzed for their potential in drug development .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the interaction of sulfonyl chlorides with other chemical entities, such as amino acid methyl esters or aromatic compounds, in the presence of a base like triethylamine . For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds showing potent Class III antiarrhythmic activity . Similarly, the electrooxidation process has been used to convert toluene derivatives to their corresponding benzoic acids, which is a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using various spectroscopic techniques, including infrared (IR), Raman spectroscopy, and X-ray crystallography . For instance, the structure of a proton transfer derivative was elucidated using IR, NMR, and mass spectral data, complemented by X-ray analysis . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be influenced by the presence of different functional groups. For example, the electrooxidation of 4-(Di-n-propylsulfamyl)toluene to its corresponding benzoic acid demonstrates the selective transformation of a methyl group to a carboxylate without affecting the sulfonamide group . This suggests that this compound could undergo similar selective reactions, depending on the substituents present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized through computational and experimental methods. For instance, the HOMO-LUMO, NBO, and MEP analyses provide insights into the electronic properties and potential reactivity sites of a molecule . Molecular docking studies can predict the biological activity of compounds, as seen in the case of a triazole derivative with potential anti-tuberculostic activity . These analyses could be used to predict the properties and biological activities of this compound.

Scientific Research Applications

Discovery and Optimization of Antagonists

  • EP1 Receptor Selective Antagonists : Compounds related to 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid have been identified as functional antagonists selective for the EP1 receptor subtype. These compounds show promise in vivo and have undergone structure-activity relationship studies to optimize their antagonist activity (Naganawa et al., 2006).

  • Optimization of Sulfonamide Derivatives : Further research into 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and related compounds revealed their potential as highly selective EP1 receptor antagonists. Efforts have been made to reduce their inhibitory activity against hepatic cytochrome P450 isozymes, which could lead to harmful drug interactions (Naganawa et al., 2006).

Synthesis and Characterization

  • Synthesis and Analysis of Derivatives : A study on the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids demonstrated that these compounds can be synthesized with high yields under specific conditions. Their antimicrobial activities were measured, showcasing the potential for these compounds in medical applications (Dineshkumar & Thirunarayanan, 2019).

  • Molecular and Electronic Structures : Investigations into the crystal and molecular-electronic structures of related compounds provide insights into their properties and potential applications. For example, the study of a 2-pyrimidinyl amino carbonyl aminosulfonyl benzoic acid methyl ester offered valuable information on its structure and potential uses (Ming & South, 2004).

Biological and Pharmacological Studies

  • Antibiotic Potency and ELISA Development : Some derivatives of this compound have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics, demonstrating their utility in analytical chemistry and pharmacology (Adrián et al., 2009).

  • Stress Tolerance in Plants : Benzoic acid, a core component of these compounds, has been shown to induce multiple stress tolerance in plants, suggesting potential agricultural applications (Senaratna et al., 2004).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid” can be found online . It’s important to handle this compound with care, following all safety guidelines.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cellular proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway by reducing the levels of β-catenin . This can lead to a decrease in the transcription of Wnt target genes, which are involved in cell proliferation and differentiation .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

By inducing the degradation of β-catenin, this compound can inhibit the proliferation of cells that rely on the Wnt signaling pathway . This makes it a potential therapeutic agent for diseases characterized by abnormal Wnt signaling, such as certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or drugs, can impact the compound’s metabolism and excretion .

properties

IUPAC Name

3-(benzenesulfonamido)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGFCVQKKIPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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